molecular formula C5H4BrClF6 B2621310 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane CAS No. 1980045-73-5

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Cat. No.: B2621310
CAS No.: 1980045-73-5
M. Wt: 293.43
InChI Key: YIXBBJIQYRUQCN-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a halogenated organic compound with the molecular formula C5H4BrClF6 and a molecular weight of 293.43 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly fluorinated compound. This compound is typically used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane can be achieved through various synthetic routes. One common method involves the halogenation of a suitable precursor compound under controlled conditions. For instance, the reaction of 1,1,3,3,5,5-hexafluoropentane with bromine and chlorine in the presence of a catalyst can yield the desired product . Industrial production methods often involve large-scale halogenation reactions, where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully optimized to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-iodo-5-chloro-1,1,3,3,5,5-hexafluoropentane.

Scientific Research Applications

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .

Comparison with Similar Compounds

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane can be compared with other halogenated compounds such as:

The uniqueness of this compound lies in its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions.

Properties

IUPAC Name

1-bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClF6/c6-4(10,11)1-3(8,9)2-5(7,12)13/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXBBJIQYRUQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(F)(F)Br)(F)F)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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